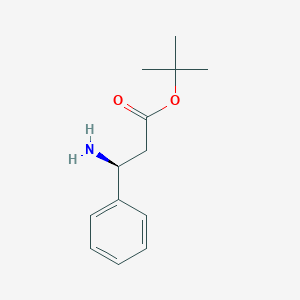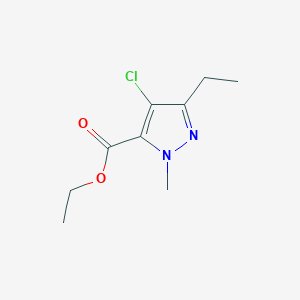
1,3-二乙氧基-2-丙醇
描述
1,3-Diethoxy-2-propanol: is an organic compound with the chemical formula C₂H₅OCH₂CH(OH)CH₂OC₂H₅ Glycerol α,γ-diethyl ether . This compound is a colorless to almost colorless liquid with a molecular weight of 148.2 g/mol . It is primarily used in organic synthesis and various industrial applications.
科学研究应用
1,3-Diethoxy-2-propanol has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to prepare various compounds.
Biology: It is used in the synthesis of biologically active molecules.
Medicine: It is used in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
1,3-Diethoxy-2-propanol, also known as 1,3-Diethoxypropan-2-ol, is a chemical compound used in organic synthesis
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . The exact nature of these interactions would depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a reagent in organic synthesis, it’s involved in the creation of new compounds, which could potentially affect various biochemical pathways depending on the nature of these compounds .
Result of Action
The molecular and cellular effects of 1,3-Diethoxy-2-propanol’s action would depend on the specific compounds it helps synthesize. As a reagent, its primary role is to participate in chemical reactions, leading to the formation of new compounds . The effects of these compounds would vary widely based on their specific structures and properties.
Action Environment
The action, efficacy, and stability of 1,3-Diethoxy-2-propanol can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. For instance, it should be stored below +30°C to maintain its stability . The exact influence of these factors would depend on the specific reaction conditions.
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Diethoxy-2-propanol can be synthesized through the reaction of ethylene oxide with potassium naphthalide inside a glovebox . The reaction conditions typically involve a controlled environment to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 1,3-Diethoxy-2-propanol involves the use of ethylene oxide and potassium naphthalide under controlled conditions to ensure high yield and purity .
化学反应分析
Types of Reactions: 1,3-Diethoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
相似化合物的比较
- 3-Ethoxy-1,2-propanediol
- 3-Allyloxy-1,2-propanediol
- Tetraethylene glycol dimethyl ether
Comparison: 1,3-Diethoxy-2-propanol is unique due to its specific structure, which includes two ethoxy groups and a hydroxyl group. This structure provides it with unique reactivity and versatility in various chemical reactions compared to similar compounds .
属性
IUPAC Name |
1,3-diethoxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-3-9-5-7(8)6-10-4-2/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHIUTUAHOZVLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(COCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20193443 | |
| Record name | 1,3-Diethoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4043-59-8 | |
| Record name | 1,3-Diethoxy-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4043-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Diethoxy-2-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004043598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diethoxy-2-propanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Diethoxy-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20193443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-diethoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.579 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIETHOXY-2-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G6N5234UJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the toxicity of 1,3-Diethoxy-2-propanol compare to other glycerol-based solvents?
A: The study found that the toxicity of glycerol-derived solvents generally increased with their lipophilicity. [] 1,3-Diethoxy-2-propanol, while less toxic than the most lipophilic compound tested (1,2,3-tributoxypropane), exhibited higher toxicity than 3-ethoxy-1,2-propanediol and 3-butoxy-1,2-propanediol in several aquatic organisms. Notably, it was the most toxic compound for Danio rerio (zebrafish) and Vibrio fischeri (a bacterium). [] This suggests that while 1,3-Diethoxy-2-propanol may be a promising alternative solvent, its potential environmental impact requires careful consideration compared to less lipophilic options.
Q2: What are the implications of the Environmental Health and Safety Approach score for 1,3-Diethoxy-2-propanol?
A: While the study doesn't provide specific scores, it mentions using the Environmental Health and Safety Approach to assess potential environmental and health risks. [] This methodology assigns scores based on available data, allowing for a comparative assessment of different chemicals. Further investigation into the specific scores assigned to 1,3-Diethoxy-2-propanol in the categories of health, safety, and environment would be beneficial to fully understand its potential risks and benefits.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetic acid](/img/structure/B53854.png)
![3-Phenyl-1-[4-(3-phenylpropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B53855.png)

![2-[(3-Amino-2,2-dimethylpropyl)amino]ethanethiol](/img/structure/B53863.png)

![1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dicarboxylic acid](/img/structure/B53866.png)
![(1S,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B53872.png)




![2-(Chloromethyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B53878.png)


